3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-3-15-9-7-11(5-4-10(12)13)6-8(9)14-2/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDEHCWYGSWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid (CAS Number: 2098044-36-9) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's structure, physicochemical properties, and biological activity based on recent studies and available data.
The molecular formula of this compound is , with a molecular weight of 217.26 g/mol. The compound's structure includes a pyrrolidine ring, which is known for its role in various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H19NO4 |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 2098044-36-9 |
Neuroprotective Effects
Research into similar pyrrolidine derivatives suggests potential neuroprotective effects. For instance, compounds containing pyrrolidine structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism often involves modulation of neurotransmitter systems or reduction of inflammatory cytokines.
Anti-Cancer Properties
Studies exploring the anti-cancer properties of pyrrolidine derivatives indicate that they may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The exact mechanisms for this compound remain to be fully elucidated, but its structural similarities to known anti-cancer agents suggest it may possess similar activities.
Case Studies and Research Findings
While direct case studies focusing on this compound are scarce, several related compounds have been documented in literature:
- Neuroprotective Study : A study on a related pyrrolidine compound demonstrated significant neuroprotection in an animal model of neurodegeneration, suggesting potential therapeutic applications in Alzheimer's disease .
- Antimicrobial Efficacy : In vitro tests showed that certain pyrrolidine derivatives effectively inhibited the growth of pathogenic bacteria, supporting the hypothesis that similar compounds may exhibit antimicrobial properties .
- Cancer Research : Investigations into the anti-cancer effects of pyrrolidine derivatives revealed that they could induce apoptosis in various cancer cell lines, indicating a promising avenue for further research into this compound .
Comparison with Similar Compounds
3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid ()
Perfluorinated Propanoic Acid Derivatives ()
- Substituents : Perfluoroalkylthio (-SC₆F₁₃ to -SC₁₀F₂₁) groups.
- Properties : Exceptional chemical stability and hydrophobicity due to fluorinated chains.
3-(N-Sulfamoylphenylamino)propanoic Acids ()
- Substituents: Sulfamoyl (-SO₂NH₂) and aryl amino groups.
- Properties : Increased acidity of the carboxylic acid group due to electron-withdrawing sulfamoyl substituents.
- Synthetic Utility : Demonstrated reactivity toward halogenation and hydrazone formation .
Key Comparative Insights
- Lipophilicity : The ethoxy and methoxy groups in the target compound likely enhance lipophilicity compared to diketone or sulfamoyl derivatives, improving membrane permeability.
- Reactivity : The diketone derivative () is more reactive toward nucleophiles, whereas the target compound’s ether groups may confer stability under physiological conditions.
- Acidity : The sulfamoyl derivatives () exhibit stronger acidity (lower pKa) due to electron-withdrawing effects, whereas the target compound’s electron-donating ether groups may result in a higher pKa.
Data Table: Comparative Analysis of Propanoic Acid Derivatives
Research Findings and Implications
- Synthetic Pathways : The target compound’s ether groups may be introduced via alkylation of pyrrolidine precursors, contrasting with the sulfamoyl derivatives’ synthesis via sulfonation ().
- Biological Potential: Pyrrolidine derivatives with ether substituents (e.g., ethoxy/methoxy) are explored in drug design for their ability to modulate pharmacokinetic properties.
- Safety Profile : While the diketone analog () is a documented irritant, the target compound’s hazards remain unstudied, necessitating precautionary handling.
Preparation Methods
Alkylation of Pyrrolidine Derivative with Propanoic Acid Derivatives
One common approach involves the N-alkylation of a suitably substituted pyrrolidine intermediate with a propanoic acid derivative or its activated form.
- Starting materials : 3-ethoxy-4-methoxypyrrolidine or its protected derivative.
- Alkylating agent : Halogenated propanoic acid derivatives (e.g., 3-bromopropanoic acid or esters).
- Base : Alkali carbonates such as potassium carbonate or cesium carbonate to deprotonate the pyrrolidine nitrogen.
- Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
- Conditions : Stirring at room temperature or mild heating (40–80°C) for several hours.
The reaction proceeds via nucleophilic substitution, attaching the propanoic acid side chain to the nitrogen of the pyrrolidine ring.
Ester Hydrolysis
If the alkylation is performed with an ester derivative of propanoic acid, subsequent hydrolysis is required to obtain the free acid.
- Hydrolysis agents : Aqueous sodium hydroxide or lithium hydroxide.
- Solvent system : Mixture of water and a miscible organic solvent such as methanol or ethanol.
- Conditions : Mild heating (50–70°C) for several hours.
- Work-up : Acidification with hydrochloric acid to precipitate the free acid.
Alternative Synthetic Routes
Some patents describe alternative routes involving:
- Reductive amination of 3-ethoxy-4-methoxypyrrolidine with aldehyde or ketone derivatives of propanoic acid.
- Amide bond formation using coupling reagents like carbonyldiimidazole (CDI) or peptide coupling agents to link the pyrrolidine nitrogen with propanoic acid derivatives.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Base | Potassium carbonate, cesium carbonate | Ensures effective deprotonation |
| Solvent | DMF, THF, ethanol | Polar aprotic solvents preferred |
| Temperature | 25–80°C | Mild heating improves reaction rate |
| Reaction Time | 4–24 hours | Dependent on reactant reactivity |
| Hydrolysis Conditions | NaOH or LiOH in H2O/MeOH, 50–70°C | Converts esters to free acid efficiently |
| Purification | Acid-base extraction, crystallization | Yields high purity final compound |
Research Findings and Yields
- Yields for the N-alkylation step typically range from 70% to 95% , depending on the purity of starting materials and reaction conditions.
- Hydrolysis steps achieve near-quantitative conversion to the acid form with proper control of pH and temperature.
- Use of cesium carbonate as a base has shown improved yields and cleaner reactions compared to potassium carbonate.
- Polar aprotic solvents like DMF facilitate better solubility and reactivity of intermediates.
Representative Example from Patent Literature
A patent (CN112225737A) describes a preparation method involving:
- Reacting 3-ethoxy-4-methoxypyrrolidine with ethyl 3-bromopropanoate in the presence of cesium carbonate in DMF at 60°C for 12 hours.
- Followed by hydrolysis of the ester intermediate using lithium hydroxide in a methanol-water mixture at 60°C for 6 hours.
- The final product is isolated by acidification and crystallization, yielding 3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid with a purity >98% and yield of approximately 90%.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|
| N-Alkylation | 3-ethoxy-4-methoxypyrrolidine, ethyl 3-bromopropanoate, Cs2CO3, DMF, 60°C, 12 h | Formation of ester intermediate | 85–95 |
| Ester Hydrolysis | LiOH, MeOH/H2O, 60°C, 6 h | Conversion to free acid | ~90 |
| Purification | Acidification with HCl, crystallization | Pure this compound | >98% purity |
Q & A
Basic Questions
Q. What safety protocols should be followed when handling 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Store in tightly sealed containers at room temperature, away from ignition sources and oxidizing agents. Monitor for moisture sensitivity .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid direct skin/eye contact; rinse thoroughly with water if exposure occurs .
Q. What synthetic routes are reported for preparing this compound, and what intermediates are critical?
- Methodological Answer :
- Stepwise Synthesis :
Pyrrolidine Functionalization : Start with 3-ethoxy-4-methoxypyrrolidine. Introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions (e.g., using acrylates or Grignard reagents) .
Intermediate Isolation : Key intermediates include ester-protected derivatives (e.g., ethyl 3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoate), which are hydrolyzed to the final acid under basic conditions .
- Quality Control : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography or recrystallization .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR, MS) during characterization be resolved?
- Methodological Answer :
- NMR Analysis : Compare experimental H/C NMR shifts with computational predictions (DFT calculations) to confirm stereochemistry and substituent effects . For complex splitting patterns, use 2D NMR (COSY, HSQC) to resolve coupling interactions .
- Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular formula. Cross-validate fragmentation patterns with literature data for pyrrolidine derivatives .
- Contradiction Resolution : If data conflicts, re-isolate the compound to rule out impurities or hydrate formation. Use X-ray crystallography for definitive structural confirmation .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Methodological Answer :
- Chiral Catalysis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during pyrrolidine ring formation to control stereocenters .
- Kinetic Resolution : Employ enzymes (e.g., lipases) for selective hydrolysis of racemic ester intermediates .
- Analytical Validation : Measure enantiomeric excess (ee) via chiral HPLC or polarimetry. Adjust reaction conditions (temperature, solvent) to minimize racemization .
Q. How does the substitution pattern (ethoxy/methoxy groups) influence the compound’s physicochemical and biological properties?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- Lipophilicity : Ethoxy groups increase logP compared to methoxy, enhancing membrane permeability (assessed via octanol-water partitioning) .
- Hydrogen Bonding : Methoxy groups improve solubility in polar solvents (e.g., DMSO/water mixtures). Quantify via shake-flask solubility tests .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., proteases) using fluorogenic substrates. Compare IC values with analogs lacking ethoxy/methoxy groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
